1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate is a complex organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, methyl, and methylsulfonyloxy groups are introduced through various organic reactions such as alkylation, sulfonation, and esterification.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. Its unique structure allows for the design of materials with desired characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate: Unique due to its specific functional groups and stereochemistry.
(2R,4S)-1-tert-butyl 2-methyl 4-(hydroxy)piperidine-1,2-dicarboxylate: Similar structure but with a hydroxy group instead of a methylsulfonyloxy group.
(2R,4S)-1-tert-butyl 2-methyl 4-(chloro)piperidine-1,2-dicarboxylate: Similar structure but with a chloro group instead of a methylsulfonyloxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C13H23NO7S |
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Molecular Weight |
337.39 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-methylsulfonyloxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO7S/c1-13(2,3)20-12(16)14-7-6-9(21-22(5,17)18)8-10(14)11(15)19-4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
KQOCFPKLNBARQT-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)OS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)OS(=O)(=O)C |
Origin of Product |
United States |
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